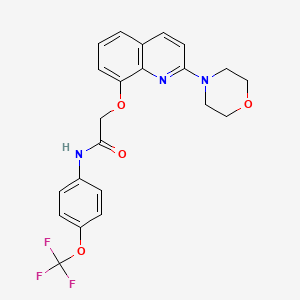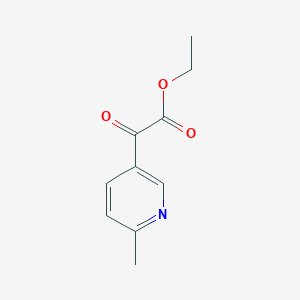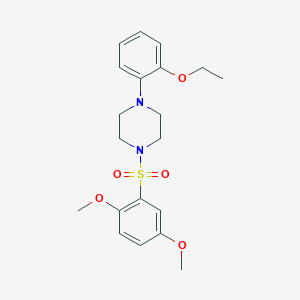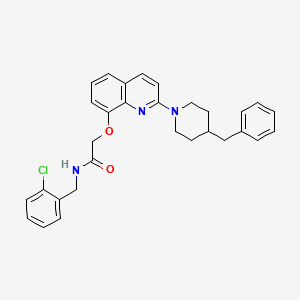![molecular formula C23H20BrNO3 B2479198 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide CAS No. 477889-46-6](/img/structure/B2479198.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide, also known as 4-Bromo-N-(4-methoxyphenyl)-2-propenamide, is a small organic molecule with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 363.3 g/mol. It is soluble in water and is relatively stable in air.
Wissenschaftliche Forschungsanwendungen
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide has a wide range of applications in scientific research. It has been used as a starting material for synthesizing a variety of bioactive molecules, such as inhibitors of cyclooxygenase-2 (COX-2) and aromatase. It has also been used as an organic reagent in organic synthesis and as a fluorescent probe for the detection of hydrogen peroxide.
Wirkmechanismus
The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide depends on its application. For example, when used as a COX-2 inhibitor, this compound(4-methoxyphenyl)-2-propenamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins and other inflammatory mediators. When used as an aromatase inhibitor, this compound(4-methoxyphenyl)-2-propenamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of androgens to estrogens.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(4-methoxyphenyl)-2-propenamide depend on its application. For example, when used as a COX-2 inhibitor, this compound(4-methoxyphenyl)-2-propenamide reduces the production of prostaglandins and other inflammatory mediators, which can lead to anti-inflammatory effects. When used as an aromatase inhibitor, this compound(4-methoxyphenyl)-2-propenamide reduces the production of estrogens, which can lead to anti-estrogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation of using this compound(4-methoxyphenyl)-2-propenamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide include further research into its use as a starting material for synthesizing a variety of bioactive molecules, such as inhibitors of cyclooxygenase-2 (COX-2) and aromatase. Additionally, further research could be conducted into its use as an organic reagent in organic synthesis and as a fluorescent probe for the detection of hydrogen peroxide. Finally, further research could be conducted into its potential use as an inhibitor of other enzymes, such as protein kinases and phosphatases.
Synthesemethoden
The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide can be achieved through a number of methods. One of the most common methods is the reaction of 4-bromobenzaldehyde with 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. This reaction produces this compound(4-methoxyphenyl)-2-propenamide as the major product.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO3/c1-27-21-13-9-20(10-14-21)25-23(26)15-6-17-4-11-22(12-5-17)28-16-18-2-7-19(24)8-3-18/h2-15H,16H2,1H3,(H,25,26)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWBYPPNXXARV-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)


![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)
![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)
